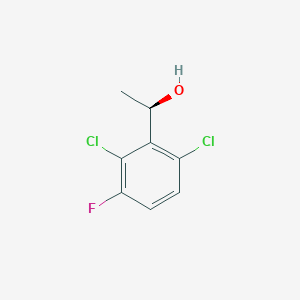

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463001 | |

| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330156-50-8 | |

| Record name | (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330156-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol is a critical building block in the synthesis of targeted anti-cancer therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.

Core Chemical Properties

This compound is a chiral secondary alcohol. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |

| CAS Number | 330156-50-8 | [1] |

| Molecular Formula | C₈H₇Cl₂FO | |

| Molecular Weight | 209.04 g/mol | [2] |

| Appearance | White to off-white solid or powder | [2] |

| Melting Point | Data for the (S)-enantiomer is available and suggests it is a solid at room temperature. The melting point for the (R)-enantiomer is expected to be similar. | [2][3] |

| Boiling Point | 261.33 °C at 760 mmHg (for the (S)-enantiomer) | [2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | |

| Storage | Store in a cool, dry place, sealed from moisture. | [1] |

Role in the Synthesis of Crizotinib

This compound is a key chiral intermediate in the multi-step synthesis of Crizotinib. Crizotinib is a potent and selective small-molecule inhibitor of several receptor tyrosine kinases, including ALK, MET, and ROS1. The specific (R)-configuration of the ethanol moiety is essential for the proper binding of Crizotinib to the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling and suppressing tumor growth.

Crizotinib Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers due to genetic alterations.

Constitutively active ALK fusion proteins, such as EML4-ALK, drive tumor cell proliferation and survival through downstream pathways including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4] Crizotinib competitively binds to the ATP pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Similarly, Crizotinib inhibits the kinase activity of MET and ROS1, which can be oncogenic drivers in various cancers through gene amplification, mutations, or rearrangements.[5][6] Inhibition of these kinases by Crizotinib blocks downstream signaling pathways, leading to decreased cell proliferation, survival, and migration.[4][7]

Experimental Protocols

Synthesis of this compound

A common method for the asymmetric synthesis of this compound involves the stereoselective reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone. Biocatalytic methods are often employed to achieve high enantioselectivity.

Protocol: Biotransformation-mediated Synthesis

This protocol is based on principles of asymmetric reduction using a carbonyl reductase enzyme.[8]

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme and Cofactor: Add the carbonyl reductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Substrate Addition: Add 2,6-dichloro-3-fluoroacetophenone to the reaction mixture. The substrate can be dissolved in a co-solvent like isopropanol to improve solubility.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 18-24 hours), monitoring the conversion by HPLC or GC.[8]

-

Work-up: After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product with high enantiomeric excess.[1]

Chiral HPLC Analysis

The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Method

This method is adapted from analytical procedures described for similar chiral alcohols and the separation of the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column is effective for this separation. For example, a Daicel CHIRALPAK AD-RH column.[9]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v) is a suitable mobile phase.[9] The exact ratio may be optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is 0.5 mL/min.[9]

-

Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[9]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.[9]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection Volume: Inject an appropriate volume (e.g., 10 µL) onto the column.

-

Analysis: The (R)- and (S)-enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For the specified column and conditions, the (S)-enantiomer has been reported to elute at approximately 56.1 minutes, and the (R)-enantiomer at approximately 64.5 minutes.[9]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry, particularly for the synthesis of the targeted cancer therapy, Crizotinib. A thorough understanding of its chemical properties, stereospecific synthesis, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers working with this key molecule.

References

- 1. This compound | 330156-50-8 [chemicalbook.com]

- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response to crizotinib in a patient with lung adenocarcinoma harboring a MET splice site mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent utilization, and outlines the analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is a chiral alcohol that serves as a critical building block in pharmaceutical manufacturing. Its precise stereochemistry is essential for the efficacy of the final active pharmaceutical ingredient (API).[1] Below is a summary of its known chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 330156-50-8 | [2][3] |

| Molecular Formula | C₈H₇Cl₂FO | [4][5] |

| Molecular Weight | 209.04 g/mol | [4][5] |

| Appearance | White powder or solid | [4] |

| Purity | Typically ≥98% | |

| Boiling Point | 261.33°C at 760 mmHg (for (S)-enantiomer) | [4] |

| Density | 1.407 g/cm³ (for (S)-enantiomer) | [4] |

| Flash Point | 111.85°C (for (S)-enantiomer) | [4] |

| Solubility | Soluble in organic solvents such as petroleum ether. | [2] |

Role in the Synthesis of Crizotinib

This compound is a pivotal intermediate in the synthesis of Crizotinib, a targeted anti-cancer drug.[2][6] The (R)-configuration of this alcohol is crucial for establishing the correct stereochemistry in the final Crizotinib molecule, which is essential for its binding to and inhibition of the ALK and ROS1 kinases.[1] The synthesis of Crizotinib from this intermediate involves a multi-step process, which is detailed in the experimental protocols section.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to Crizotinib.

Asymmetric Synthesis of this compound

A common method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone. The following protocol is adapted from a patented procedure.[7]

Materials:

-

2,6-dichloro-3-fluoroacetophenone

-

D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butanol

-

Triethoxysilane (HSi(OEt)₃)

-

25% Potassium Hydroxide (KOH) solution

Procedure:

-

In a reactor equipped with magnetic stirring and under an inert atmosphere, add the D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (1.5 mol% relative to the substrate).

-

Add 130 mL of anhydrous THF and 25 mL of t-butanol.

-

Cool the mixture to -20°C.

-

Add 103.5 g (0.5 mol) of 2,6-dichloro-3-fluoroacetophenone and stir for 10 minutes.

-

Add 1.25 mol of triethoxysilane.

-

Maintain the reaction at -20°C for 12 hours.

-

After the reaction is complete, carefully pour the reaction mixture into 200 mL of 25% KOH solution and hydrolyze for 1 hour.

-

Allow the solution to stand and separate the organic and aqueous phases.

-

The organic phase is subjected to distillation under reduced pressure to yield this compound.

-

Yield: 86.7%

-

Enantiomeric Excess (ee): 96.3%

-

Synthesis of Crizotinib from this compound

The following multi-step synthesis of Crizotinib starts with the (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol, which undergoes a Mitsunobu reaction with inversion of stereochemistry to yield the desired (R)-intermediate. This protocol is based on the process described in Organic Process Research & Development.[8]

Step 1: Mitsunobu Reaction to form 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

Materials:

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

-

3-Hydroxy-2-nitropyridine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene

-

Ethanol

Procedure:

-

Charge a reactor with a solution of 3-hydroxy-2-nitropyridine in toluene.

-

Add molten (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the reactor.

-

Add triphenylphosphine and cool the resulting solution to -15°C.

-

Slowly add diisopropyl azodicarboxylate while maintaining the temperature below -10°C.

-

After the reaction is complete, the product is crystallized from ethanol to yield 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.

-

Yield: 80-85%

-

Step 2: Reduction of the Nitro Group

Materials:

-

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine

-

Sponge Nickel

-

Methanol

-

Hydrogen gas

Procedure:

-

Charge a nitrogen-inert ed reactor with sponge nickel, methanol, and the nitropyridine intermediate from Step 1.

-

Apply hydrogen pressure at 1.2 barg at 25°C.

-

After the initial exotherm subsides, increase the temperature to 50°C and the hydrogen pressure to 3.5 barg.

-

Continue agitation until hydrogen uptake ceases.

-

The product, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is crystallized from methanol.

-

Yield: 95%

-

Step 3: Bromination of the Pyridine Ring

Materials:

-

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Sodium metabisulfite

-

Potassium hydroxide

Procedure:

-

Dissolve the aminopyridine from Step 2 in dichloromethane and cool to -15°C.

-

Add a solution of NBS in acetonitrile, maintaining the temperature below -10°C.

-

After 10 minutes, quench the reaction with an aqueous solution of sodium metabisulfite and potassium hydroxide.

-

The product, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is crystallized from methanol.

-

Yield: 80-85%

-

Step 4: Suzuki Coupling and Deprotection to Yield Crizotinib

The bromopyridine intermediate from Step 3 undergoes a Suzuki coupling reaction with a suitable boronate ester, followed by a deprotection step to yield Crizotinib.[8] The overall yield from the chiral alcohol is approximately 40%.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of this compound is a critical quality attribute and is typically determined by chiral HPLC.[2] While specific conditions may vary, a general approach involves the use of a polysaccharide-based chiral stationary phase.

Typical HPLC Conditions:

-

Column: A chiral column such as Chiralcel OD-H or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v).[9]

-

Flow Rate: 0.5 - 1.0 mL/min.[9]

-

Detection: UV at 210 nm.[9]

-

Column Temperature: 25°C.[9]

Under these conditions, the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for the structural confirmation of this compound. The spectrum of the (S)-enantiomer has been reported and the spectrum of the (R)-enantiomer is expected to be identical.

¹H NMR Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (400 MHz, CDCl₃): [6]

-

δ 7.22-7.36 (m, 1H)

-

δ 6.96-7.10 (m, 1H)

-

δ 5.58 (q, J=6.9 Hz, 1H)

-

δ 1.65 (d, J=6.8 Hz, 3H)

Visualizations

Workflow for Crizotinib Synthesis

The following diagram illustrates the overall workflow from the starting prochiral ketone to the final API, Crizotinib, highlighting the role of this compound.

Caption: Overall workflow for the synthesis of Crizotinib.

Asymmetric Synthesis Pathway

This diagram details the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to produce this compound.

Caption: Asymmetric synthesis of the chiral alcohol intermediate.

Crizotinib Synthesis Pathway

The following diagram illustrates the key transformations from (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to Crizotinib.

Caption: Key steps in the synthesis of Crizotinib.

References

- 1. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 2. This compound | 330156-50-8 [chemicalbook.com]

- 3. This compound,330156-50-8-Shanghai Systeam Biochem CO.,ltd. [systeambc.com]

- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]

- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]

- 7. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

Spectroscopic and Synthetic Profile of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral alcohol (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The information presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra of enantiomers in an achiral solvent are identical. Therefore, the data presented for the (S)-enantiomer is representative of the (R)-enantiomer.

¹H NMR Spectroscopic Data for 1-(2,6-dichloro-3-fluorophenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.22-7.36 | m | - | 1H | Ar-H |

| 6.96-7.10 | m | - | 1H | Ar-H |

| 5.58 | q | 6.9 | 1H | CH-OH |

| 1.65 | d | 6.8 | 3H | CH₃ |

Solvent: Chloroform-d Spectrometer Frequency: 400 MHz

¹³C NMR Spectroscopic Data for 1-(2,6-dichloro-3-fluorophenyl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| 10 - 15 | RCH₃ |

| 16 - 25 | R₂CH₂ |

| 20 - 30 | CH₃CO- |

| 25 - 35 | R₃CH |

| 37 - 45 | RCH₂NH₂ |

| 40 - 45 | RCH₂Cl |

| 50 - 65 | RCH₂OH |

| 115 - 140 | C=C (in alkenes) |

| 125 - 150 | C in aromatic rings |

| 170 - 185 | C=O (in acids and esters) |

| 190 - 200 | C=O (in aldehydes) |

| 205 - 220 | C=O (in ketones) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For an alcohol like this compound, the characteristic broad O-H stretching vibration is a key diagnostic feature.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 3000-3100 (aromatic) | C-H stretch |

| 2850-3000 (aliphatic) | C-H stretch |

| 1450-1600 | C=C stretch (aromatic) |

| 1000-1250 | C-O stretch (alcohol) |

| 1000-1400 | C-F stretch |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For halogenated compounds, the isotopic distribution of chlorine and bromine atoms leads to characteristic patterns in the mass spectrum.

Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 208/210/212 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 193/195/197 | [M-CH₃]⁺ |

| 175/177/179 | [M-CH₃-H₂O]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of the racemic alcohol followed by chiral resolution is a common strategy. An asymmetric synthesis approach can also be employed.

1. Synthesis of Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol

-

Reaction: Reduction of 2,6-dichloro-3-fluoroacetophenone.

-

Reducing Agent: Sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

-

Procedure:

-

Dissolve 2,6-dichloro-3-fluoroacetophenone in the chosen alcohol at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add NaBH₄ portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic alcohol.

-

Purify the crude product by column chromatography on silica gel.

-

2. Chiral Resolution

-

Method: Enzymatic resolution or chiral chromatography.

-

Enzymatic Resolution Example:

-

Acylate the racemic alcohol using an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B).

-

The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer by chromatography.

-

Hydrolyze the separated ester to obtain the desired enantiomerically pure alcohol.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Utilize a suitable chiral stationary phase (e.g., polysaccharide-based columns).

-

Develop a mobile phase system (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers.

-

Collect the fraction corresponding to the (R)-enantiomer.

-

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters for a one-pulse experiment are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum. For fluorinated compounds, ¹⁹F decoupling can also be employed to simplify the spectra further.[4]

FTIR Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent pellet. For ATR, place a small amount of the solid directly onto the ATR crystal. If the compound is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.

-

Analysis: Acquire the mass spectrum, paying attention to the molecular ion region to observe the characteristic isotopic pattern of the two chlorine atoms.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow.

Relationship between Spectroscopic Techniques and Structural Information

Caption: Spectroscopic data relationships.

References

synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol from 2,6-dichloro-3-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a critical chiral intermediate in the manufacturing of various pharmaceutical compounds, notably as a building block for targeted therapies. The focus is on the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone, a key transformation to establish the desired stereochemistry.

Introduction

This compound is a valuable chiral alcohol in medicinal chemistry. The precise stereochemical configuration of this intermediate is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide outlines a robust method for its synthesis via the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone. This approach is favored for its efficiency and high enantioselectivity.

Synthetic Pathway Overview

The core of the synthesis is the enantioselective reduction of the ketone functionality in 2,6-dichloro-3-fluoroacetophenone. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride to the carbonyl group in a stereochemically controlled manner. The general transformation is depicted below:

References

The Biological Activity of Chiral Fluorinated Phenyl Ethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When combined with chirality, this opens up a vast chemical space for the design of highly specific and potent therapeutic agents. Chiral fluorinated phenyl ethanols represent a privileged scaffold in this domain, with their enantiomers often exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antimicrobial properties.

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antifungal activity of a series of chiral fluorinated 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. While these compounds are derivatives of the core phenyl ethanol structure, their biological data provides valuable insights into the impact of fluorine substitution and chirality on antifungal potency. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Table 1: Antifungal Activity of Chiral Fluorinated 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Derivatives against Candida albicans

| Compound | R | Enantiomer | MIC (µg/mL) vs. C. albicans |

| 1a | H | (R) | >128 |

| 1b | H | (S) | 64 |

| 2a | 4-F | (R) | 32 |

| 2b | 4-F | (S) | 8 |

| 3a | 2,4-di-F | (R) | 16 |

| 3b | 2,4-di-F | (S) | 2 |

Table 2: Antifungal Activity of Chiral Fluorinated 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol Derivatives against Various Fungal Pathogens

| Compound | R | Enantiomer | C. albicans MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |

| 4a | 4-Cl | (R) | 16 | 32 | 8 |

| 4b | 4-Cl | (S) | 4 | 8 | 2 |

| 5a | 4-Cl, 2-F | (R) | 8 | 16 | 4 |

| 5b | 4-Cl, 2-F | (S) | 1 | 2 | 0.5 |

| 6a | 4-Cl, 2,6-di-F | (R) | 4 | 8 | 2 |

| 6b | 4-Cl, 2,6-di-F | (S) | 0.5 | 1 | 0.25 |

Experimental Protocols

General Procedure for the Enantioselective Synthesis of Chiral Fluorinated Phenyl Ethanols

The enantioselective synthesis of chiral fluorinated phenyl ethanols is crucial for evaluating the biological activity of individual enantiomers. A common and effective method is the asymmetric reduction of the corresponding fluorinated acetophenone precursor.

Materials:

-

Substituted fluorinated acetophenone

-

Chiral reducing agent (e.g., (R)- or (S)-CBS-oxazaborolidine)

-

Reducing agent (e.g., Borane-dimethyl sulfide complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Methanol

-

Aqueous HCl (1M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chiral catalyst (e.g., (S)-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add the borane-dimethyl sulfide complex (1.0 eq.) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of the fluorinated acetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by 1M aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated phenyl ethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Broth Microdilution Method for Antifungal Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

-

Synthesized chiral fluorinated phenyl ethanols

-

Fungal strains (e.g., Candida albicans, Candida tropicalis)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Serial Dilution in Microtiter Plates: Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate. Add 200 µL of the test compound stock solution (appropriately diluted in RPMI-1640) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well is 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Conclusion

The exploration of chiral fluorinated phenyl ethanols and their derivatives continues to be a promising avenue for the discovery of new therapeutic agents. The data presented in this guide, although focused on a specific series of imidazole derivatives, clearly demonstrates that both the stereochemistry at the benzylic alcohol and the position and number of fluorine substituents on the phenyl ring are critical determinants of antifungal activity. The (S)-enantiomers consistently show higher potency than their (R)-counterparts, and increasing the number of fluorine substitutions tends to enhance activity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogues. Future research should focus on expanding the diversity of the phenyl ethanol scaffold, exploring different fluorine substitution patterns, and evaluating a broader range of biological targets to fully unlock the therapeutic potential of this important class of molecules.

References

Technical Guide: Physical Properties of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a workflow diagram illustrating its preparation.

Physicochemical Properties

The physical and chemical properties of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol are essential for its handling, characterization, and use in synthetic processes. The following tables summarize the available quantitative data.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₈H₇Cl₂FO |

| Molecular Weight | 209.04 g/mol |

| Appearance | White to almost white powder or crystal |

Table 2: Quantitative Physical Properties

| Property | Value | Source |

| Melting Point | 41.0 to 45.0 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.406 g/cm³ | [1] |

| pKa (Predicted) | 13.30 ± 0.20 | [1] |

| Solubility | Soluble in Methanol | [1] |

| Optical Rotation | While a specific value is not available in the cited literature, the corresponding (S)-enantiomer is noted as dextrorotatory (+). Therefore, the (1R)-enantiomer is expected to be levorotatory (-). | [1] |

Experimental Protocols

The synthesis of enantiomerically pure (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be achieved through various methods, including enzymatic resolution, asymmetric reduction, and chemical resolution followed by crystallization.

Synthesis via Chemical Resolution and Crystallization

This method involves the resolution of the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Protocol:

-

Dissolution: Dissolve 30 g of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol in 105 mL of petroleum ether.

-

Heating and Stirring: Heat and stir the mixture under an argon atmosphere for 40 minutes until complete dissolution is achieved.

-

Seeding: Add a crystal seed of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the solution.

-

Crystallization: The seed crystal is expected to initially decrease in size and then completely disappear within approximately one hour. A white solid precipitate should begin to form after about 3.5 hours.

-

Reaction Completion: Allow the crystallization to proceed for 10 hours.

-

Isolation: The product can be isolated by filtration.

-

Drying: Dry the collected solid to obtain the final product.

This process has been reported to yield a product with a high enantiomeric excess.[1]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is a standard analytical technique.

General Protocol Outline:

-

Column Selection: Utilize a suitable chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A typical mobile phase for such separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute at different retention times.

-

Quantification: The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol via chemical resolution.

Caption: Synthesis workflow for (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

References

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Linchpin in the Synthesis of Crizotinib

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry for its crucial role as a key intermediate in the synthesis of Crizotinib.[1][2] Crizotinib is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase, utilized in the treatment of certain types of non-small cell lung cancer.[2][3] The specific stereochemistry of this (R)-enantiomer is paramount for the biological activity of the final drug molecule.

Physicochemical Properties

While extensive biological studies on this compound itself are limited, its physicochemical properties are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₈H₇Cl₂FO | [4] |

| Molecular Weight | 209.04 g/mol | [5] |

| Appearance | White powder/solid | [5][6] |

| Boiling Point | 261.33°C at 760 mmHg | [6] |

| Density | 1.407 g/cm³ | [6] |

| Flash Point | 111.85°C | [6] |

| CAS Number | 330156-50-8 | [1] |

Synthesis and Chiral Resolution

The synthesis of the enantiomerically pure this compound is a critical step in the manufacturing of Crizotinib. Various strategies have been developed to obtain the desired stereoisomer with high enantiomeric excess (ee).

Asymmetric Synthesis

One prominent method involves the asymmetric reduction of the precursor ketone, 2,6-dichloro-3-fluoroacetophenone. This is often achieved using a chiral catalyst.

A patented method describes the use of a D-valine derived Schiff base zinc complex as a catalyst for the asymmetric hydrosilylation of 2,6-dichloro-3-fluoroacetophenone, followed by hydrolysis to yield this compound with high yield and enantioselectivity.[7]

Experimental Protocol: Asymmetric Catalytic Reduction [7]

-

Catalyst Preparation: A D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex is prepared.

-

Reaction Setup: In a reactor under an inert atmosphere, the catalyst (1.5 mol%), anhydrous tetrahydrofuran (THF), and tert-butanol are added.

-

Substrate Addition: 2,6-dichloro-3-fluoroacetophenone is added to the mixture and stirred.

-

Reducing Agent: HSi(OEt)₃ is added, and the reaction proceeds for approximately 12 hours at -20°C.

-

Workup: The reaction mixture is quenched with a potassium hydroxide solution and hydrolyzed.

-

Purification: The organic phase is separated and purified by distillation under reduced pressure to yield this compound.

Note: This is a generalized protocol based on a patented procedure. Specific quantities and conditions may vary.

Chiral Resolution

An alternative approach involves the synthesis of a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol, followed by chiral resolution to separate the (R)- and (S)-enantiomers. One method involves primary crystallization.

Experimental Protocol: Chiral Resolution by Primary Crystallization [1]

-

Dissolution: Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol is dissolved in a suitable solvent, such as petroleum ether, with heating and stirring under an inert atmosphere.

-

Seeding: The solution is cooled, and a seed crystal of this compound is added.

-

Crystallization: The mixture is allowed to stand for several hours, during which the (R)-enantiomer preferentially crystallizes.

-

Isolation: The solid product is collected by filtration and dried, yielding this compound with high enantiomeric excess.

Note: This is a generalized protocol. The choice of solvent, temperature, and seeding conditions are critical for successful resolution.

Role in the Synthesis of Crizotinib

The (R)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol is a crucial building block in the multi-step synthesis of Crizotinib.[8] The hydroxyl group of the alcohol is typically utilized in a nucleophilic substitution reaction, such as a Mitsunobu reaction, to form an ether linkage with a pyridine derivative.[8][9] This step establishes the core structure of Crizotinib.

The overall synthetic pathway to Crizotinib is complex, involving several key transformations. The initial ether formation is followed by a series of reactions, including reduction of a nitro group, bromination, a Suzuki coupling, and finally deprotection to yield the active pharmaceutical ingredient.[8]

Significance and Future Outlook

The discovery and development of efficient synthetic routes to enantiomerically pure this compound have been pivotal in making Crizotinib accessible to patients. The demand for this chiral intermediate is directly linked to the clinical success and application of Crizotinib. Future research in this area may focus on developing even more cost-effective and environmentally friendly synthetic methods, potentially exploring novel catalytic systems or biocatalytic approaches to further enhance the efficiency and sustainability of Crizotinib production. The critical importance of maintaining high enantiomeric purity will continue to drive innovation in chiral separation and asymmetric synthesis technologies.[10]

References

- 1. This compound | 330156-50-8 [chemicalbook.com]

- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [precision.fda.gov]

- 5. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol molecular weight and formula

An In-Depth Technical Guide on (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This document provides a detailed overview of the physicochemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C8H7Cl2FO |

| Molecular Weight | 209.04 g/mol [1][2] |

Structural Information

This compound is an alcohol derivative.[3] Its structure consists of a dichlorofluorophenyl ring attached to an ethanol backbone, with a specific stereochemistry at the chiral center. This compound is utilized in the synthesis of anti-tumor molecular targeted drugs.[3]

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship and connectivity of the atoms within the this compound molecule.

References

Technical Guide: Solubility Profile of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this specific molecule. Consequently, this document provides detailed, robust experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies described herein include the gravimetric method and a High-Performance Liquid Chromatography (HPLC) based method, ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a chiral alcohol that serves as a critical building block in the synthesis of pharmacologically active molecules. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing purification and crystallization processes, and ensuring consistent product quality and yield. The solubility of a synthetic intermediate dictates the choice of solvents for reactions, extractions, and chromatographic separations.

While qualitative solubility information for the corresponding (S)-enantiomer suggests it is soluble in methanol and very soluble in N,N-dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water, quantitative data remains unavailable in the public domain.[1] The solubility of the (R)-enantiomer is expected to be identical to the (S)-enantiomer in achiral solvents. This guide provides the necessary experimental framework for researchers to generate this crucial data.

Experimental Protocols for Solubility Determination

Two widely accepted methods for determining the equilibrium solubility of a solid compound in an organic solvent are detailed below.

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile and thermally stable.

2.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, propan-2-ol, ethyl acetate, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Calibrated pipettes

-

Pre-weighed glass vials or evaporating dishes

-

Vacuum oven

2.1.2. Experimental Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 40 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2][3]

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the dish with the dried solute is recorded.[4]

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

2.1.3. Workflow for Gravimetric Solubility Determination

The HPLC method is highly sensitive and specific, making it suitable for compounds with low solubility and for analyzing solubility in complex mixtures.

2.2.1. Materials and Equipment

-

Same as Gravimetric Method (excluding evaporating dishes)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated HPLC method for the quantification of this compound

-

Volumetric flasks and syringes

2.2.2. Experimental Procedure

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method (Section 2.1.2.).

-

Phase Separation: Follow step 3 as described in the Gravimetric Method.

-

Sample Preparation for HPLC: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve.

-

Calculation: The solubility (S) is calculated considering the dilution factor:

S (mg/mL) = Concentration from HPLC (mg/mL) * Dilution Factor

2.2.3. Proposed HPLC Method for Quantification A starting point for developing a validated HPLC method for this compound is proposed below. Optimization will likely be necessary.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~220 nm (based on UV absorbance of the phenyl group) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

2.2.4. Workflow for HPLC-Based Solubility Determination

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison across different solvents and temperatures. The following tables are provided as templates for recording your results.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Method | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Gravimetric/HPLC | ||

| Ethanol | Gravimetric/HPLC | ||

| Propan-2-ol | Gravimetric/HPLC | ||

| Ethyl Acetate | Gravimetric/HPLC | ||

| Acetonitrile | Gravimetric/HPLC | ||

| Add other solvents |

Table 2: Temperature Dependence of Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 10 | |

| 25 | ||

| 40 | ||

| Ethyl Acetate | 10 | |

| 25 | ||

| 40 | ||

| Add other solvents |

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed gravimetric and HPLC-based protocols, researchers can generate the high-quality, quantitative data necessary for process development, optimization, and scale-up in a pharmaceutical and chemical research setting. The provided workflows and data presentation templates are designed to ensure a systematic and efficient approach to these critical physicochemical measurements.

References

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the anti-cancer drug Crizotinib.[1] The precise stereochemistry of this alcohol is paramount for the efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed protocol for the enantioselective synthesis of the (R)-enantiomer via asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, with several effective methods available, including transition-metal catalysis, biocatalysis, and organocatalysis.[2] For the synthesis of this compound, transition-metal catalysis using chiral Ruthenium complexes has proven to be a highly efficient and selective method. These catalysts, often employing chiral diphosphine and diamine ligands, facilitate the transfer of hydrogen from a hydrogen source to the ketone, creating the desired stereocenter with high enantiomeric excess (ee).[3][4]

Data Presentation

The following table summarizes representative data for the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to this compound using a well-established Ruthenium-based catalytic system. The data is compiled based on typical results observed for analogous substrates in the scientific literature.

| Catalyst System | Substrate | Hydrogen Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| RuCl₂[(R)-BINAP][(R,R)-DPEN] | 2',6'-dichloro-3'-fluoroacetophenone | H₂ (10 atm) | Potassium t-butoxide | 2-Propanol | 40 | 20-24 | >95 | >99 | (R) |

| [{RuCl₂(p-cymene)}₂] / (R,R)-TsDPEN | 2',6'-dichloro-3'-fluoroacetophenone | HCOOH/NEt₃ (5:2) | - | Dichloromethane | 28 | 12-18 | >90 | >98 | (R) |

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis is depicted in the following diagram.

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol describes the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone to yield this compound.

Materials:

-

2',6'-dichloro-3'-fluoroacetophenone

-

RuCl₂[(R)-BINAP][(R,R)-DPEN] (or a similar chiral Ruthenium catalyst)

-

Potassium tert-butoxide

-

Anhydrous 2-propanol

-

Hydrogen gas (high purity)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Equipment:

-

High-pressure autoclave or a Parr hydrogenator

-

Schlenk flask and inert gas line (Argon or Nitrogen)

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Catalyst Preparation:

-

In a Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN], 0.001 mol eq.).

-

Add anhydrous 2-propanol (e.g., 5 mL per 1 mmol of substrate) to the flask.

-

Add potassium tert-butoxide (0.02 mol eq.) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.

-

-

Asymmetric Hydrogenation:

-

To the catalyst solution, add 2',6'-dichloro-3'-fluoroacetophenone (1.0 mol eq.).

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Heat the reaction mixture to 40°C with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure and by TLC or GC analysis of aliquots. The reaction is typically complete within 20-24 hours.

-

-

Work-up:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Transfer the reaction mixture to a round-bottom flask.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis. A typical mobile phase for this separation is a mixture of hexane and isopropanol.

-

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key transformations and relationships in the synthesis.

Caption: Key components and transformation in the enantioselective synthesis.

The described protocol for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone provides a reliable and highly enantioselective method for the synthesis of this compound. The use of a chiral Ruthenium catalyst ensures high yield and excellent enantiomeric purity, which are critical for its application in pharmaceutical synthesis. This method is scalable and offers a practical route for the production of this important chiral intermediate.

References

Application Notes and Protocols: The Role of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crizotinib, marketed as Xalkori®, is a pivotal targeted therapy for non-small cell lung cancer (NSCLC) characterized by anaplastic lymphoma kinase (ALK) or ROS1 gene rearrangements. The specific stereochemistry of Crizotinib is crucial for its therapeutic efficacy, with the (R)-enantiomer being the active form. A key chiral building block in the synthesis of Crizotinib is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This document provides detailed application notes and experimental protocols for the incorporation of this critical intermediate in the synthesis of Crizotinib, focusing on the widely employed Mitsunobu reaction. Quantitative data from various synthetic routes are summarized, and a schematic of the synthetic workflow is provided.

Introduction

Crizotinib, chemically named (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, is a potent, orally active, small-molecule inhibitor of ALK and c-Met tyrosine kinases.[1][2] The synthesis of this complex molecule involves several key steps, with the establishment of the chiral ether linkage being of paramount importance. The use of enantiomerically pure this compound ensures the correct stereochemistry in the final active pharmaceutical ingredient (API). This intermediate is typically introduced via a Mitsunobu reaction, a versatile and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry.[3][4]

Synthetic Pathway Overview

The synthesis of Crizotinib can be broadly divided into the preparation of three key fragments: the chiral alcohol this compound, the substituted pyridine core, and the pyrazole-piperidine side chain. These fragments are then coupled to construct the final molecule. The diagram below illustrates a common synthetic strategy highlighting the integration of the chiral alcohol.

Figure 1. A generalized workflow for the synthesis of Crizotinib, emphasizing the crucial Mitsunobu and Suzuki coupling reactions.

Key Synthetic Step: Mitsunobu Reaction

The formation of the chiral ether linkage is commonly achieved through a Mitsunobu reaction between this compound and a suitably functionalized pyridine derivative. This reaction typically proceeds with complete inversion of stereochemistry. In many reported syntheses, the (S)-enantiomer of the alcohol is used with 3-hydroxy-2-nitropyridine to yield the desired (R)-ether product.[3]

Experimental Protocol: Large-Scale Mitsunobu Reaction[3]

This protocol is adapted from a reported kilogram-scale synthesis.

Materials:

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol ((S)-3)

-

3-Hydroxy-2-nitropyridine (2)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Toluene

Procedure:

-

Charge a reactor with a solution of 3-hydroxy-2-nitropyridine (33.2 kg, 236.7 mol) in toluene (383.5 L) at 20 °C.

-

Melt (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol) by storing the containers in a warming oven at 60 °C for 24 hours. Charge the molten alcohol to the reactor.

-

Add triphenylphosphine (70.1 kg, 267.2 mol) to the resulting solution.

-

Cool the solution to -15 °C.

-

Slowly add the azodicarboxylate (e.g., DIAD) to the reaction mixture, maintaining the temperature below a specified limit.

-

Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC, TLC).

-

Upon completion, the product, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (4), is typically crystallized from ethanol to efficiently remove reaction byproducts like triphenylphosphine oxide.

Data Presentation

The efficiency of the Mitsunobu reaction and subsequent steps is critical for the overall yield of Crizotinib. The table below summarizes quantitative data from various reported syntheses.

| Step | Starting Materials | Reagents/Conditions | Product | Yield | Purity/ee | Reference |

| Asymmetric Reduction | 2,6-dichloro-3-fluoroacetophenone | Chiral catalyst, HSi(OEt)₃, THF/t-butanol, -20°C | This compound | 86.7% | 96.3% ee | [5] |

| Mitsunobu Reaction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine | PPh₃, DIAD, Toluene, -15°C | (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | 75-85% | N/A | [3] |

| Mitsunobu Reaction | 1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine | PPh₃, DIAD, THF, 0°C to RT | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxycarbonylamino pyridine | 93.0% | N/A | [6] |

| Mitsunobu & Recrystallization | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (99.9% ee), 5-bromo-3-hydroxy-2-tert-butyloxycarbonylamino pyridine | PPh₃, DIAD, THF; Recrystallization from ethanol | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxycarbonylamino pyridine | 94.3% | 99.9% ee | [6] |

| Final Deprotection | Di-Boc protected Crizotinib precursor | HCl in ethanol | Crizotinib | 87% | 99.5% ee | [4] |

| Overall Process Yield | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and other starting materials | 6-step process | Crizotinib | ~40% | >99% | [3] |

N/A: Not Available in the cited source.

Subsequent Transformations

Following the successful formation of the chiral ether, the synthesis proceeds through several additional key steps:

-

Reduction of the Nitro Group: The nitro group on the pyridine ring is reduced to an amine. A common method is catalytic hydrogenation using catalysts like sponge nickel.[3]

-

Bromination: The resulting aminopyridine is selectively brominated at the 5-position using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[3]

-

Suzuki Coupling: The brominated intermediate is then coupled with a boronate ester derivative of the pyrazole-piperidine side chain.[3][4] This palladium-catalyzed cross-coupling reaction is highly efficient in forming the crucial carbon-carbon bond between the two heterocyclic rings.

-

Deprotection: Finally, any protecting groups, such as the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, are removed under acidic conditions to yield the final Crizotinib API.[3][4]

Experimental Protocol: Suzuki Coupling and Deprotection (Illustrative)[4]

Materials:

-

(R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine derivative (e.g., Boc-protected)

-

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Boronate 4)

-

Pd(Ph₃P)₂Cl₂ (Palladium catalyst)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., DMF)

-

Hydrochloric acid (for deprotection)

-

Ethanol (for deprotection)

Procedure:

-

Suzuki Coupling:

-

To a solution of the bromopyridine intermediate and the boronate ester in DMF, add an aqueous solution of the base.

-

Degas the mixture and add the palladium catalyst.

-

Heat the reaction mixture (e.g., to 60 °C) for several hours until completion, as monitored by HPLC.

-

Work up the reaction by extraction to isolate the di-Boc protected Crizotinib precursor.

-

-

Deprotection:

-

Dissolve the protected precursor in a suitable solvent like ethanol.

-

Add a solution of hydrochloric acid.

-

Stir the mixture at room temperature until the Boc groups are completely removed.

-

Isolate the Crizotinib product, often as the hydrochloride salt, by filtration or crystallization.

-

Conclusion

The enantioselective synthesis of Crizotinib heavily relies on the use of the chiral intermediate this compound. Its incorporation via the Mitsunobu reaction is a robust and scalable method that sets the crucial stereocenter of the final drug molecule. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the synthesis and development of Crizotinib and related kinase inhibitors, underscoring the importance of precise stereochemical control in modern drug manufacturing.

References

- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]

- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 6. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone is a critical step in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the production of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[1] This process yields the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2][3] While several methods exist for this conversion, including chemical resolution and asymmetric catalytic reduction, enzymatic reduction using ketoreductases (KREDs) has emerged as a highly efficient and stereoselective approach.[1] This application note provides a detailed protocol for the enzymatic asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone, performance data of various engineered ketoreductases, and a workflow diagram of the process.

Data Presentation

The following table summarizes the performance of various engineered ketoreductase (KRED) polypeptides in the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol. These enzymes demonstrate high efficiency and enantioselectivity.

| Catalyst | Substrate Concentration | Enzyme Loading | Conversion (%) | Enantiomeric Excess (e.e.%) | Reaction Time (h) |

| Engineered KREDs (e.g., SEQ ID NO: 18, 32, 34, 36, 38, 40, 42, 44, 46, 74, 76, 78, 80, 82, 84, 86, 88, 90, 92, and 94) | Not specified | < 1% (w/w) | > 95% | > 99% | < 24 |

| KRED from Thermotoga maritima MSB8 | Not specified | Not specified | up to 91% | 99.98% | Not specified |

| RuBr₂--INVALID-LINK-- / Potassium tert-butoxide | 3.39 mmol | S/C = 1000 | 100% | 98.5% | 21 |

Note: The data for engineered KREDs is based on patent literature which describes the general capability of these enzymes under optimized conditions.[2][3] Data for the KRED from Thermotoga maritima MSB8 and the Ruthenium complex are from other research findings.[4][5]

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol describes a general procedure for the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone using a ketoreductase with a coupled glucose dehydrogenase for cofactor regeneration.

Materials:

-

2,6-dichloro-3-fluoroacetophenone

-

Engineered Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

D-Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Toluene or other suitable organic solvent

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

pH meter and controller

-

Liquid handling pumps

-

Centrifuge

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a chiral column for analysis

Procedure:

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) in the reactor.

-

Add NADP⁺ to a final concentration of approximately 1 g/L.

-

Add D-Glucose as the co-substrate for the GDH regeneration system.

-

Dissolve the KRED and GDH enzymes in the buffer solution. The KRED loading should be less than 1% by weight with respect to the substrate.[2][3]

-

-

Substrate Addition:

-

Dissolve the 2,6-dichloro-3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent or add it directly if the enzyme can handle the substrate suspension.

-

-

Reaction Conditions:

-

Maintain the reaction temperature at a predetermined optimal value (e.g., 25-35 °C).

-

Stir the reaction mixture to ensure adequate mixing.

-

Monitor and maintain the pH of the reaction at the optimal level for the enzymes (e.g., pH 7.0) by the controlled addition of a suitable base (e.g., NaOH).

-

-

Reaction Monitoring:

-

Periodically take samples from the reaction mixture to monitor the conversion of the substrate and the enantiomeric excess of the product.

-